molecular formula C10H10N2O4S B2685190 2-(4-Cyanobenzenesulfonamido)propanoic acid CAS No. 1308963-00-9

2-(4-Cyanobenzenesulfonamido)propanoic acid

Cat. No.: B2685190
CAS No.: 1308963-00-9
M. Wt: 254.26
InChI Key: USRSVPGHBMPFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyanobenzenesulfonamido)propanoic acid is a benzenesulfonamide derivative of significant interest in medicinal chemistry and biochemical research. This compound features a propanoic acid chain linked to a 4-cyanobenzenesulfonamide group, with a molecular formula of C 10 H 10 N 2 O 4 S and a molecular weight of 254.26 g/mol . Researchers value this chemical for its potential application in the study of enzyme inhibition, particularly as it relates to the carbonic anhydrase (CA) family of enzymes. Primary sulfonamides are well-known as carbonic anhydrase inhibitors, and the 4-cyanophenyl substituent is a key moiety explored for modulating the potency and selectivity of these inhibitors . The "tail" approach in drug design, which involves attaching functional groups to a sulfonamide scaffold, is often employed to achieve desired physicochemical properties and target specificity . This makes this compound a valuable intermediate or lead compound for synthesizing more complex molecules for investigative purposes. The primary research value of this compound lies in its potential mechanism of action. The sulfonamide group (SO 2 NH 2 ) can coordinate with the zinc ion in the active site of carbonic anhydrase enzymes, while the 4-cyano substituent and the propanoic acid tail can form additional interactions with the hydrophobic and hydrophilic regions of the enzyme's binding pocket . This interaction can inhibit the enzyme's catalytic activity, which is crucial for various physiological processes. Investigating this inhibition is fundamental for research into numerous physiological and pathological conditions. Furthermore, the compound's structure presents opportunities for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and develop novel probes or inhibitors with enhanced selectivity for specific CA isoforms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-cyanophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-7(10(13)14)12-17(15,16)9-4-2-8(6-11)3-5-9/h2-5,7,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRSVPGHBMPFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanobenzenesulfonamido)propanoic acid typically involves the reaction of 4-cyanobenzenesulfonyl chloride with alanine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamido group under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Pharmaceutical Development

2-(4-Cyanobenzenesulfonamido)propanoic acid is investigated for its potential as a pharmaceutical agent due to its anti-inflammatory and analgesic properties. The compound's ability to inhibit certain enzymes involved in inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Research has indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. Studies focusing on its mechanism of action suggest that it could interfere with cellular signaling pathways critical for cancer cell proliferation and survival.

Drug Delivery Systems

Due to its sulfonamide group, this compound can be utilized in designing drug delivery systems. Its solubility and stability can be optimized for use in formulations aimed at targeted drug delivery, enhancing bioavailability and therapeutic efficacy.

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at a pharmaceutical company explored the anti-inflammatory effects of this compound in animal models of arthritis. The results demonstrated a significant reduction in inflammatory markers and pain response, suggesting its potential as a therapeutic agent in treating arthritis-related symptoms.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxicity of this compound against human breast cancer cell lines. The findings revealed that the compound induced apoptosis (programmed cell death) in a dose-dependent manner, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-Cyanobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form strong hydrogen bonds with active site residues, while the cyanobenzene ring can participate in π-π interactions. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the benzenesulfonamide moiety significantly influences molecular weight, solubility, and electronic properties. Key analogs include:

Table 1: Comparative Analysis of Propanoic Acid Derivatives
Compound Name Molecular Formula Molecular Weight Substituent Key Functional Groups Purity (%) Notable Properties
2-(4-Cyanobenzenesulfonamido)propanoic acid C₁₀H₉N₂O₄S 279.27 (calc.) 4-Cyanophenyl Sulfonamide, Cyano, Carboxylic Acid N/A High electron-withdrawing effect
2-(4-Chlorobenzenesulfonamido)-4-methyl-1,3-thiazole-5-carboxylic acid C₁₁H₉ClN₂O₄S₂ 332.79 4-Chlorophenyl Thiazole, Chloro, Carboxylic Acid 95 Increased molecular weight, heterocyclic integration
(2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid C₁₁H₁₄N₂O₆S 326.31 4-Methoxyphenyl Methoxy, Carbamoyl, Carboxylic Acid N/A Enhanced hydrogen bonding via carbamoyl
3-(Methylsulfanyl)propanoic acid C₄H₈O₂S 120.17 Methylsulfanyl Thioether, Carboxylic Acid N/A Aliphatic sulfur-containing analog
  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyano group in the target compound is strongly electron-withdrawing, likely increasing the acidity of the carboxylic acid group (pKa ~1.5–2.5) compared to the electron-donating methoxy group (pKa ~4–5) in the carbamoyl analog .
  • Solubility: The carbamoyl analog’s hydrogen-bonding capacity may improve aqueous solubility relative to the cyano variant, which relies on polar interactions alone.

Biological Activity

2-(4-Cyanobenzenesulfonamido)propanoic acid, with the molecular formula C10H10N2O4S and a molecular weight of 254.26 g/mol, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features both a sulfonamide group and a cyanobenzene moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The sulfonamido group can form strong hydrogen bonds with active site residues, while the cyanobenzene ring can engage in π-π interactions, potentially leading to inhibition of enzyme activity or modulation of receptor functions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : The compound has been explored for its potential in cancer therapy, particularly regarding its ability to inhibit tumor cell proliferation.
  • Enzyme Inhibition : Its structure allows it to act as an enzyme inhibitor, which could be relevant in drug development for various diseases .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound, highlighting its potential applications in medicinal chemistry. Below are some significant findings:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits activity against gram-positive bacteria
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionActs as an inhibitor for specific enzymes

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various sulfonamide derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional sulfonamides, indicating enhanced efficacy.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer potential of this compound revealed that it significantly reduced cell viability in human breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, suggesting that further research could lead to its development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 2-(4-Cyanobenzenesulfonamido)propanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A typical synthesis involves coupling 4-cyanobenzenesulfonyl chloride with 2-aminopropanoic acid under basic conditions (e.g., using triethylamine in anhydrous THF). Reaction efficiency can be optimized by:
  • Temperature Control : Maintain 0–5°C during sulfonamide formation to minimize side reactions .
  • Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC to isolate the product. Purity >95% is achievable via gradient elution (acetonitrile/water + 0.1% TFA) .
  • Table: Comparative Reaction Conditions
Reagent Ratio (Sulfonyl Chloride:Amino Acid)SolventTemperature (°C)Yield (%)
1:1.2THF0–565–75
1:1.5DCM2550–60

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^13C NMR. Key signals include the sulfonamide NH (~10.5 ppm) and cyano group resonance in 13^13C NMR (~118 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ calculated for C10_{10}H9_{9}N2_2O4_4S: 265.0285) .
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to separate enantiomers. Retention times differ by 1.5–2 minutes .
  • Enzymatic Resolution : Lipase-mediated hydrolysis of ester precursors can yield enantiopure intermediates (e.g., >99% ee with Candida antarctica lipase B) .

Q. How to design experiments to study the enzyme inhibition mechanisms of this compound?

  • Methodological Answer :
  • Kinetic Assays : Measure IC50_{50} values against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectrophotometry. Include controls with acetazolamide as a reference inhibitor .
  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites. Prioritize residues coordinating the zinc ion in metalloenzymes .

Q. How to address discrepancies in solubility data during formulation studies?

  • Methodological Answer :
  • Co-Solvent Screening : Test dimethyl sulfoxide (DMSO) or PEG-400 for aqueous solubility enhancement. For example, 10% DMSO increases solubility from 0.2 mg/mL to 5 mg/mL .
  • pH-Solubility Profile : Conduct experiments across pH 2–7. Note precipitation at pH <3 due to protonation of the carboxylic acid group .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data in cell-based assays?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays with a wider concentration range (1 nM–100 µM) to identify non-linear effects.
  • Metabolic Stability Check : Use LC-MS to confirm compound integrity after 24-hour incubation with cell media. Degradation products (e.g., hydrolyzed sulfonamide) may explain variability .

Computational & Stability Studies

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding to carbonic anhydrase over 100 ns. Analyze hydrogen bonds between the sulfonamide and Thr199/Glu106 residues .
  • ADMET Prediction : Employ SwissADME to estimate logP (~1.2) and BBB permeability (low), guiding toxicity assessments .

Q. How to assess photostability under laboratory storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to UV light (254 nm) for 24 hours. Monitor degradation via HPLC; <5% degradation indicates suitability for light-protected storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.